molecular formula C13H14BrN3O3S B10756638 5-Bromo-3-(Pyrrolidin-1-Ylsulfonyl)-1h-Indole-2-Carboxamide CAS No. 918494-66-3

5-Bromo-3-(Pyrrolidin-1-Ylsulfonyl)-1h-Indole-2-Carboxamide

Cat. No.: B10756638
CAS No.: 918494-66-3
M. Wt: 372.24 g/mol
InChI Key: FEPUPYVRZUWCQB-UHFFFAOYSA-N
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Description

5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the bromination of an indole precursor followed by sulfonylation and subsequent amide formation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, sulfonyl chloride for sulfonylation, and an appropriate amine for amide formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of bromine, sulfonyl, and carboxamide groups makes it a versatile compound for various applications.

Properties

CAS No.

918494-66-3

Molecular Formula

C13H14BrN3O3S

Molecular Weight

372.24 g/mol

IUPAC Name

5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide

InChI

InChI=1S/C13H14BrN3O3S/c14-8-3-4-10-9(7-8)12(11(16-10)13(15)18)21(19,20)17-5-1-2-6-17/h3-4,7,16H,1-2,5-6H2,(H2,15,18)

InChI Key

FEPUPYVRZUWCQB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N

Origin of Product

United States

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